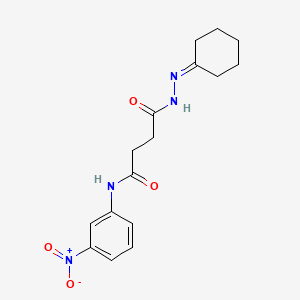![molecular formula C20H23BrN2O2 B4693120 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide
Descripción general
Descripción
5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, cognition, and behavior. The compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The compound acts as a selective antagonist of the dopamine D3 receptor, which is primarily localized in the mesolimbic pathway of the brain. By blocking the activity of this receptor, the compound reduces the release of dopamine in this pathway, which is associated with the reward system and motivation. This leads to a decrease in the symptoms of schizophrenia and other psychiatric disorders, which are characterized by an overactive mesolimbic pathway.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of dopamine and its metabolites in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. It has also been shown to increase the levels of serotonin and its metabolites, which is consistent with its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. One direction is to study its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as addiction, Parkinson's disease, and attention deficit hyperactivity disorder. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Finally, future research could focus on elucidating the precise molecular mechanisms underlying the compound's effects on the dopamine D3 receptor and its downstream signaling pathways.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of schizophrenia, depression, and other mood disorders.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-9-11-23(12-10-14)18-6-4-3-5-17(18)22-20(24)16-13-15(21)7-8-19(16)25-2/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQAPXNNZQMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-methoxy-2-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4693057.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4693071.png)
![{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4693074.png)

![6-[3-(3-methylphenoxy)propoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4693098.png)
![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4693106.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)
![N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide](/img/structure/B4693129.png)